REACTION_CXSMILES
|
[CH3:1][O:2][N:3]([CH3:15])[C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][N:7]=1)=[O:5].FC(F)(F)C(O[I:21](C1C=CC=CC=1)OC(=O)C(F)(F)F)=O.II.OS([O-])=O.[Na+]>C(Cl)Cl>[I:21][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[C:6]2[C:4]([N:3]([O:2][CH3:1])[CH3:15])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=NNC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
14.84 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
rinsed with excess DCM
|
Type
|
WASH
|
Details
|
The filtrate was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the remaining solid was triturated with a minimal amount of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined solids were dried under vacuum over KOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(=NNC2=CC1)C(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 70 mmol | |
AMOUNT: MASS | 23.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |